REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([OH:10])[C:3]=1[CH:4]=O.[C:11]([O:17][CH2:18][CH3:19])(=[O:16])[CH2:12][C:13]([O-])=[O:14].C(O)C.N1CCCCC1>C(O)(=O)C>[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]2[C:3]=1[CH:4]=[C:12]([C:11]([O:17][CH2:18][CH3:19])=[O:16])[C:13](=[O:14])[O:10]2
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=O)C(=CC=C1)O
|
Name
|
|
Quantity
|
16.7 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)[O-])(=O)OCC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.6 mL
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
resultant product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is dried
|
Type
|
CUSTOM
|
Details
|
After drying
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2C=C(C(OC2=CC=C1)=O)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 57.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([OH:10])[C:3]=1[CH:4]=O.[C:11]([O:17][CH2:18][CH3:19])(=[O:16])[CH2:12][C:13]([O-])=[O:14].C(O)C.N1CCCCC1>C(O)(=O)C>[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]2[C:3]=1[CH:4]=[C:12]([C:11]([O:17][CH2:18][CH3:19])=[O:16])[C:13](=[O:14])[O:10]2
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=O)C(=CC=C1)O
|
Name
|
|
Quantity
|
16.7 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)[O-])(=O)OCC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.6 mL
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
resultant product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is dried
|
Type
|
CUSTOM
|
Details
|
After drying
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2C=C(C(OC2=CC=C1)=O)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 57.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |